2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione
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Overview
Description
2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione is a compound that belongs to the class of indane-1,3-dione derivatives. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .
Preparation Methods
The synthesis of 2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione typically involves the reaction of indane-1,3-dione with 4-phenylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the development of materials for organic electronics and photopolymerization.
Mechanism of Action
The mechanism of action of 2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione can be compared with other similar compounds, such as indanone derivatives. These compounds share structural similarities but may differ in their chemical properties and applications. For example, indanone derivatives like Donepezil and Indinavir are used in the treatment of Alzheimer’s disease and AIDS, respectively . The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications .
Properties
IUPAC Name |
2-[(4-phenylpiperazin-1-yl)methylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-19-16-8-4-5-9-17(16)20(24)18(19)14-21-10-12-22(13-11-21)15-6-2-1-3-7-15/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSYWGQXTFABJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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